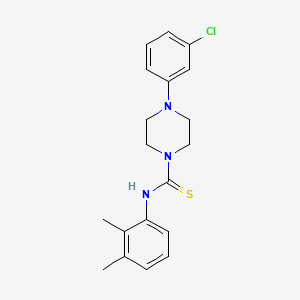
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H22ClN3S and its molecular weight is 359.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN2S. The presence of a chlorophenyl group and a dimethylphenyl moiety contributes to its unique pharmacological profile.
Biological Activity Overview
-
Antidepressant and Anxiolytic Effects :
- Piperazine derivatives have been studied for their potential antidepressant properties. Compounds with similar structures have shown activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation.
-
Dopamine Transporter Inhibition :
- Related piperazine compounds have demonstrated potent inhibition of the dopamine transporter (DAT). For example, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine has been identified as a highly selective DAT ligand with a dissociation constant Ki of 0.04 nM, making it significantly more potent than cocaine in vitro .
- Anticancer Activity :
Case Studies
- Study on Piperazine Derivatives : A study highlighted that compounds similar to this compound showed promising results as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) indicated that modifications at the piperazine nitrogen could enhance AChE inhibition.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Compound A | AChE Inhibitor | 0.23 |
| Compound B | DAT Inhibitor | 0.04 |
| Compound C | Anticancer | Varies |
- The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the thioamide functional group could also enhance its reactivity and binding affinity to target enzymes or receptors.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOPVGCZGCQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














